molecular formula C25H32N4O3 B3817008 1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine

1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine

Cat. No. B3817008
M. Wt: 436.5 g/mol
InChI Key: OEGWYEBQVCEDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine, also known as BOPP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BOPP is a piperazine derivative that has been synthesized through a multi-step process, and it has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation is commonly observed in cancer cells. 1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine has been found to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine has been found to exhibit several biochemical and physiological effects. In addition to its antitumor activity, it has been found to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. 1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and inflammatory disorders. Another direction is to develop more efficient synthesis methods for 1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine, which could improve its availability for research and potential clinical use. Finally, further research is needed to fully understand the mechanism of action of 1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine and its potential applications in various fields of scientific research.

Scientific Research Applications

1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity. 1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c30-24(27-17-15-26(16-18-27)19-21-5-2-1-3-6-21)9-8-22-7-4-12-28(20-22)25(31)23-10-13-29(32)14-11-23/h1-3,5-6,10-11,13-14,22H,4,7-9,12,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGWYEBQVCEDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=[N+](C=C2)[O-])CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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